N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-phenylpropanamide
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Overview
Description
N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE typically involves the formation of the thiazole ring followed by the attachment of the phenylpropanamide moiety. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the formation of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the biosynthesis of essential biomolecules in microorganisms, leading to their death. In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-3-PHENYLPROPANAMIDE is unique due to its specific substitution pattern on the thiazole ring and the presence of the phenylpropanamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N2OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H24N2OS/c1-16(2)14-18-8-11-19(12-9-18)20-15-26-22(23-20)24-21(25)13-10-17-6-4-3-5-7-17/h3-9,11-12,15-16H,10,13-14H2,1-2H3,(H,23,24,25) |
InChI Key |
VADOPYZYWXHOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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